molecular formula C14H20ClN B8491699 1-(3-Chloropropyl)-4-phenylpiperidine

1-(3-Chloropropyl)-4-phenylpiperidine

Cat. No. B8491699
M. Wt: 237.77 g/mol
InChI Key: PEXVQAFFEHJDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-4-phenylpiperidine is a useful research compound. Its molecular formula is C14H20ClN and its molecular weight is 237.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloropropyl)-4-phenylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropropyl)-4-phenylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Chloropropyl)-4-phenylpiperidine

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

1-(3-chloropropyl)-4-phenylpiperidine

InChI

InChI=1S/C14H20ClN/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2

InChI Key

PEXVQAFFEHJDBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(3-Chloropropyl)-4-phenylpiperidine can be obtained as follows: a solution of 4-phenylpiperidine (8 g) and of 1-bromo-3-chloropropane (20 cc) in acetonitrile (80 cc) is stirred at 25° C. for 24 hours with potassium carbonate (28 g). The mixture is filtered and is then concentrated to dryness under reduced pressure (2.7 kPa). The residue is chromatographed on a column of silica gel (0.06-0.2-mm particle size, 3-cm diameter, 25-cm height) and eluted with a mixture of cyclohexane and ethyl acetate (50--50 by volume), 60-cc fractions being collected. Fractions 6 to 10 are combined and concentrated to dryness under reduced pressure (2.7 kPa). 1-(3-Chloropropyl)-4-phenylpiperidine (8 g) is obtained in the form of oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

24 Grams of 4-phenylpiperidine, 24 g of 1-chloro-3-bromopropane and 15 g of triethylamine were mixed with 100 ml of dimethylformamide and stirred at 50°-60° C. for 1 hour. The reaction mixture was poured into 200 ml of saturated sodium chloride aqueous-solution and the organic layer was extracted with chloroform. Then the chloroform layers was washed with water, dried and the chloroform was removed by distillation. The residue thus obtained was purified by a silica-gel column chromatography (to obtain only the main product at the upper-most portion in the column). 15.3 Grams of 1-chloro-3-(4-phenylpiperidinyl)propane was obtained as in the form of colorless oily substance. Then this oily substance was distilled under a reduced pressure to obtain 11 g of a fraction of distillate having the boiling point of 112°-115° C. (0.1 mmHg). A part of this distillate was made as in the form of hydrochloride and recrystallized from ethanol to obtain 1-chloro-3-(4-phenyl-1-piperidyl)propane monohydrochloride having the melting point of 167°-169° C. as in the form of colorless needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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